molecular formula C8H8ClFN2O2 B1141605 ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate CAS No. 1208249-84-6

ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate

Cat. No.: B1141605
CAS No.: 1208249-84-6
M. Wt: 218.6127232
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Description

Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate is a chemical compound with the molecular formula C8H8ClFN2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate typically involves the reaction of 6-chloropyridazine with ethyl fluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloropyridazin-3-yl)acetate: Similar structure but lacks the fluorine atom.

    6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine: Another pyridazine derivative with different substituents.

Uniqueness

Ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

CAS No.

1208249-84-6

Molecular Formula

C8H8ClFN2O2

Molecular Weight

218.6127232

Synonyms

ethyl 2-(6-chloropyridazin-3-yl)-2-fluoroacetate

Origin of Product

United States

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